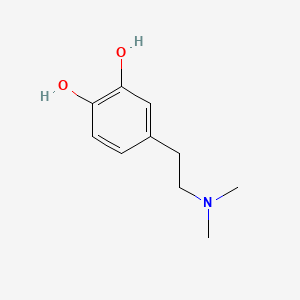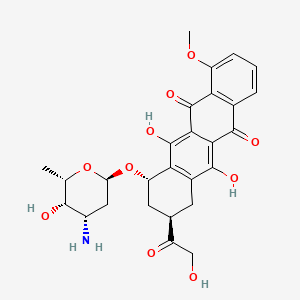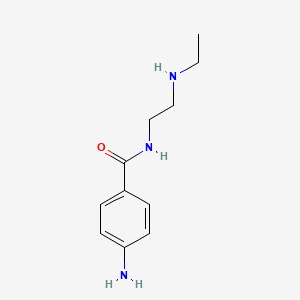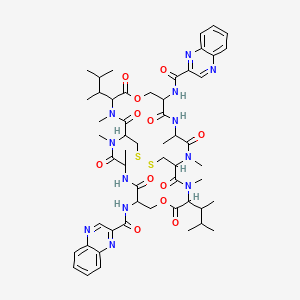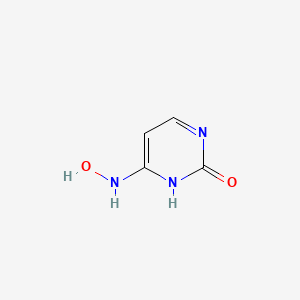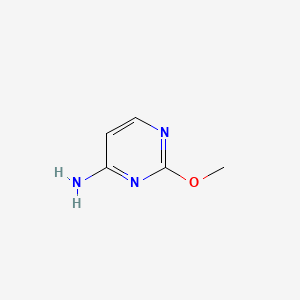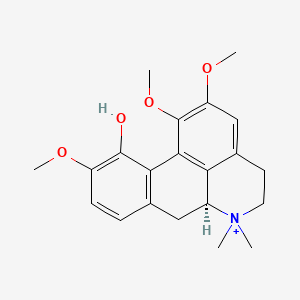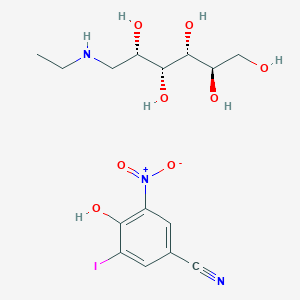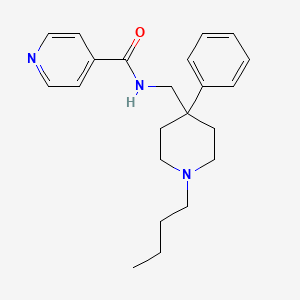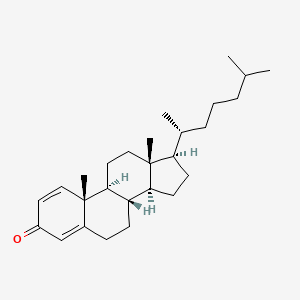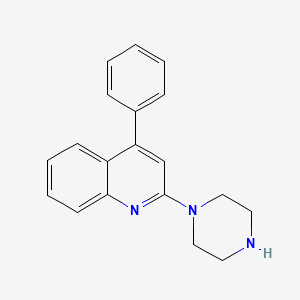
1H-phosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-phosphole is a phosphole.
科学的研究の応用
Spectral and Thermochemical Properties
1H-Phospholes have been studied for their spectral and thermochemical properties. Research has focused on understanding the electronic structure of 1H-phospholes and how this influences their spectral and thermochemical properties, including basicity and protonation sites in different phases (Delaere, Pham-Tran, & Nguyen, 2003).
Characterization by NMR Spectroscopy
1H-Phospholes and their derivatives have been characterized using 1H and 13C NMR spectroscopy. This research provides insights into the absence of certain couplings and the large couplings observed in phospholyl anions (Charrier & Mathey, 1987).
Applications in Asymmetric Catalysis
1H-Phospholes have shown potential in catalysis. For example, 2H-phospholes derived from 1H-phospholes are used in asymmetric catalysis, including hydrogenation and hydroformylation of alkenes (Mathey, Mercier, Robin, & Ricard, 1998).
Synthetic Intermediates in Organophosphorus Chemistry
Transient 2H-phospholes, obtained from 1H-phospholes, are important intermediates in organophosphorus chemistry. They are used in various reactions, including cycloadditions and the production of electroconducting polymers (Mathey, 2004).
Aromatic Character and Reactivity
1H-Phospholes with certain substituents exhibit aromatic character, affecting their reactivity in electrophilic substitution and cycloaddition reactions. This property is used in synthesizing ligands for rhodium complexes and in phosphorylation-related reactions (Keglevich, 2010).
Role in Organic Solar Cells
1H-Phospholes and their π-conjugated derivatives are investigated for their potential in optoelectronic materials, particularly in organic solar cells. The research focuses on understanding their structural, optical, and electrochemical properties (Matano, 2015).
Ligands in Homogeneously-Catalysed Hydroformylation Reactions
Various phospholes, when associated with rhodium, have been used as ligands in hydroformylation reactions, showing effectiveness compared to traditional ligands like triphenylphosphine (Neibecker & Réau, 1989).
特性
CAS番号 |
288-01-7 |
|---|---|
製品名 |
1H-phosphole |
分子式 |
C4H5P |
分子量 |
84.06 g/mol |
IUPAC名 |
1H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-5H |
InChIキー |
DJMUYABFXCIYSC-UHFFFAOYSA-N |
SMILES |
C1=CPC=C1 |
正規SMILES |
C1=CPC=C1 |
その他のCAS番号 |
288-01-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



